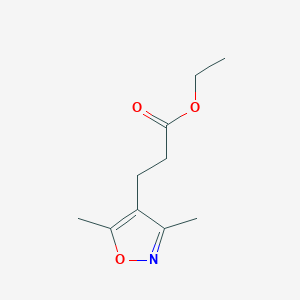

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Description

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is an ester derivative featuring a 3,5-dimethylisoxazole substituent. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of antimalarial agents targeting Plasmodium falciparum and Plasmodium vivax . Its synthesis involves esterification reactions, such as the conversion of mthis compound (27b) to its ethyl analog with high yield (89%) under optimized conditions . The isoxazole ring contributes to its bioactivity, likely through interactions with enzyme active sites in parasitic targets.

Propriétés

IUPAC Name |

ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-13-10(12)6-5-9-7(2)11-14-8(9)3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIKUODTTWGBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(ON=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate typically involves the reaction of 3,5-dimethylisoxazole with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is noted for its potential in drug development. The isoxazole ring structure contributes to its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with isoxazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoxazole displayed activity against various bacterial strains, suggesting potential for developing new antibiotics .

Anti-inflammatory Properties

Compounds similar to this compound have shown anti-inflammatory effects in preclinical studies. For instance, derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro, indicating a pathway for treating inflammatory diseases .

Anticancer Research

Studies have explored the anticancer potential of isoxazole derivatives. This compound was evaluated in cell lines for its cytotoxic effects on cancer cells, showing promise as a lead compound for further development .

Agrochemical Applications

The compound also has applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Properties

Research has indicated that isoxazole derivatives can act as effective pesticides. This compound was tested for its efficacy against common agricultural pests, showing effective mortality rates comparable to established pesticides .

Herbicidal Activity

In addition to pest control, the compound has been investigated for its herbicidal properties. Studies demonstrated that it could inhibit the growth of certain weed species without harming crop plants, making it a candidate for environmentally friendly herbicides .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science.

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of polymers with specific properties such as increased thermal stability and mechanical strength. Research has focused on incorporating isoxazole units into polymer backbones to enhance performance characteristics .

Coatings and Adhesives

Due to its chemical properties, this compound can be used in formulating advanced coatings and adhesives that require durability and resistance to environmental factors .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical | Antimicrobial activity | Effective against multiple bacterial strains |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer research | Cytotoxic effects on cancer cell lines | |

| Agrochemical | Pesticide | High mortality rates on agricultural pests |

| Herbicide | Growth inhibition of specific weed species | |

| Material Science | Polymer chemistry | Enhanced thermal stability in polymer synthesis |

| Coatings and adhesives | Improved durability and environmental resistance |

Case Studies

- Antimicrobial Activity Study : A comprehensive study assessed the antimicrobial efficacy of this compound against various pathogens using disk diffusion methods. The results indicated significant inhibition zones compared to control groups .

- Anti-inflammatory Mechanism : In vitro experiments were conducted to evaluate the compound's effect on cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The results showed a marked reduction in TNF-alpha and IL-6 levels upon treatment with the compound .

- Pesticidal Efficacy : A field trial evaluated the effectiveness of this compound as a pesticide against aphids on crops. The trial demonstrated over 80% efficacy within two weeks of application .

Mécanisme D'action

The mechanism of action of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparaison Avec Des Composés Similaires

Ethyl 3-(Methylthio)propanoate

Structural Differences :

- Ethyl 3-(methylthio)propanoate replaces the isoxazole ring with a methylthio (-SCH₃) group.

- Applications: Unlike the antimalarial focus of the target compound, ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple, contributing to flavor profiles with high odor activity values (e.g., 91.21 µg·kg⁻¹ in pulp) .

Key Data :

Functional Insight : The isoxazole moiety in the target compound enhances bioactivity for parasitic inhibition, while the methylthio group in the analog is critical for volatile aroma production.

Amino Acid Derivatives: (2'S)-Ethyl 2-(Trifluoro)propanoate (4h)

Structural Modifications :

- Compound 4h incorporates a trifluoro group, methoxy-phenyl moiety, and amino acid backbone, creating a stereochemically complex derivative .

- Synthesis : Achieved via reductive amination and acylation, yielding 74% enantiomeric excess (ee), indicating stereoselective challenges absent in the parent compound’s synthesis .

Key Data :

| Property | This compound | Compound 4h |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ | C₂₁H₂₃F₃N₂O₅ |

| Bioactivity | Antimalarial precursor | Antimicrobial research |

| Stereochemistry | Not applicable (achiral) | 74% ee (chiral center) |

Thiazolidinone Derivatives (e.g., IIIe)

Structural Features :

Key Data :

| Property | This compound | Thiazolidinone Derivative (IIIe) |

|---|---|---|

| Heterocycle | Isoxazole | Thiazolidinone |

| Bioactivity | Antimalarial | Antibacterial |

| Synthesis Complexity | Moderate (89% yield) | High (multiple steps) |

Functional Insight: Thiazolidinone incorporation shifts activity toward Gram-positive bacteria, demonstrating how heterocycle choice directs biological targeting.

Activité Biologique

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a dimethylisoxazole moiety, which is known for its involvement in various biological processes, particularly in the field of medicinal chemistry and drug development. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁N₁O₂

- Molecular Weight : 169.18 g/mol

The compound is characterized by the presence of an isoxazole ring, which contributes to its biological properties. The isoxazole structure is known to mimic acetyl-lysine, allowing it to interact with bromodomains in proteins, which play crucial roles in gene regulation.

This compound has been shown to interact with specific targets within cellular pathways:

- Bromodomain Inhibition : The compound acts as a competitive inhibitor of bromodomains, particularly BRD4 and CBP/p300, which are involved in the transcriptional regulation of genes. It mimics acetylated lysines, displacing histone-mimicking peptides from their binding sites .

- DNA Damage Repair : Preliminary studies suggest that the compound may interfere with DNA damage repair mechanisms. This interaction could potentially influence cell survival and proliferation by affecting pathways related to DNA repair and cell cycle regulation .

Antiproliferative Effects

Research indicates that compounds containing the 3,5-dimethylisoxazole moiety exhibit antiproliferative properties against various cancer cell lines. For instance:

- IC50 Values : this compound has demonstrated IC50 values in the low micromolar range against BRD4 (1.5 μM) and CBP/p300 (0.65 μM), indicating significant inhibitory activity .

Case Studies

Several studies have highlighted the biological effects of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the antiproliferative effects on breast cancer cells.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner.

- Mechanistic Insights :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, and how is purity validated?

- Methodology : The compound is typically synthesized via multi-step reactions, starting with the formation of the 3,5-dimethylisoxazole ring. Subsequent esterification or alkylation steps introduce the propanoate moiety. Key intermediates are purified using column chromatography (e.g., silica gel) or recrystallization. Purity is confirmed via 1H/13C NMR to verify structural integrity and mass spectrometry (MS) to confirm molecular weight. Thin-layer chromatography (TLC) with iodine visualization can monitor reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms the isoxazole ring and ester group. For example, the isoxazole protons typically appear as singlets between δ 2.2–2.5 ppm (methyl groups) and δ 6.1–6.3 ppm (isoxazole C-H) .

- IR spectroscopy : Detects ester carbonyl (C=O) stretching (~1720 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .

Q. What are the primary applications of this compound in pharmacological research?

- Methodology : The compound serves as a precursor for synthesizing heterocyclic derivatives (e.g., amides, quinoxalines) with potential bioactivity. Its isoxazole moiety is a key pharmacophore in enzyme inhibition studies. For example, it can be functionalized to mimic acetyl-lysine residues in bromodomain-binding assays .

Advanced Research Questions

Q. How does the isoxazole ring influence the compound’s stability under varying pH or catalytic conditions?

- Methodology : Stability studies involve exposing the compound to acidic (e.g., HCl) or basic (e.g., NaOH) conditions, followed by HPLC or GC-MS to monitor decomposition products. The electron-withdrawing nature of the isoxazole ring may enhance ester group hydrolysis under basic conditions. HSQC NMR can track structural changes in real-time, as demonstrated in lignin monomer stabilization studies using analogous esters .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound as an intermediate?

- Methodology : Contradictions often arise from side reactions or catalyst deactivation. Systematic approaches include:

- Control experiments : Comparing reactions with/without catalysts to identify unintended pathways.

- By-product analysis : Using GC-FID/MS to detect minor products (e.g., reduced or oxidized derivatives).

- Kinetic studies : Monitoring reaction progress via in-situ NMR or UV-Vis spectroscopy to assess rate-limiting steps .

Q. What strategies optimize the compound’s reactivity in multi-step syntheses involving sensitive intermediates?

- Methodology :

- Protecting groups : Temporarily shield reactive sites (e.g., ester groups) during heterocycle formation.

- Low-temperature reactions : Minimize thermal degradation of intermediates.

- Inert atmosphere : Use nitrogen/argon to prevent oxidation, as described in tert-butyl ester syntheses .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Simulate binding to enzymes (e.g., bromodomains) using software like AutoDock. The isoxazole ring’s planarity and hydrogen-bonding capacity are critical for affinity.

- QSAR modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity data from analogues .

Methodological Challenges & Solutions

Q. How should researchers address incomplete spectroscopic data during structural elucidation?

- Solution : Combine multiple techniques:

- 2D NMR (e.g., HSQC, COSY) : Resolve overlapping signals in complex mixtures.

- Isotopic labeling : Introduce deuterium or 13C to track specific protons/carbons, as seen in lignin monomer studies .

Q. What experimental designs mitigate risks when scaling up synthesis?

- Solution :

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction parameters.

- Safety protocols : Follow guidelines for handling reactive intermediates, including PPE (chemical-resistant gloves, OV/AG-P99 respirators) and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.